molecular formula C19H21N3O2S2 B12881369 N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-21-0

N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide

Cat. No.: B12881369
CAS No.: 651307-21-0
M. Wt: 387.5 g/mol
InChI Key: GHERYTAUPNWKPC-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is an isoquinoline sulfonamide derivative characterized by a sulfonamide core substituted with two ethyl groups: one bearing a primary amine (-NH2) and the other a phenylsulfanyl (-S-C6H5) moiety. This compound belongs to a class of synthetic kinase inhibitors initially developed to target protein kinases such as protein kinase A (PKA) and protein kinase C (PKC) .

Properties

CAS No.

651307-21-0

Molecular Formula

C19H21N3O2S2

Molecular Weight

387.5 g/mol

IUPAC Name

N-(2-aminoethyl)-N-(2-phenylsulfanylethyl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C19H21N3O2S2/c20-10-12-22(13-14-25-17-6-2-1-3-7-17)26(23,24)19-8-4-5-16-15-21-11-9-18(16)19/h1-9,11,15H,10,12-14,20H2

InChI Key

GHERYTAUPNWKPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

Biological Activity

N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide is a compound that belongs to the class of isoquinoline sulfonamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of cardiovascular health and cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Vasodilatory Activity

Research indicates that derivatives of isoquinoline sulfonamides exhibit significant vasodilatory effects. A study demonstrated that N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, including this compound, showed potent vasodilatory activity when administered intravenously in animal models. The efficacy was assessed based on increases in arterial blood flow, with some compounds demonstrating potency comparable to established cardiovascular drugs like diltiazem .

Table 1: Summary of Vasodilatory Effects

CompoundRoute of AdministrationEfficacy Compared to Diltiazem
This compoundIntravenousLess potent than diltiazem
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivative 27IntravenousEquipotent to diltiazem
N-(2-aminoethyl)-5-isoquinolinesulfonamide derivative 47IntravenousEquipotent to diltiazem

The mechanism underlying the biological activity of isoquinoline sulfonamides primarily involves their ability to inhibit specific protein kinases. These compounds compete with adenosine triphosphate (ATP), thus modulating various signaling pathways involved in cell proliferation and vascular function. For instance, structural studies have shown that these compounds can selectively inhibit casein kinase-1, which plays a crucial role in various cellular processes .

Antihypertensive Applications

A notable case study involved the administration of isoquinoline sulfonamide derivatives in hypertensive animal models. The results indicated a reduction in blood pressure levels, suggesting a potential therapeutic application for managing hypertension. The study highlighted that the presence of an ethylene group between nitrogen atoms enhanced the antihypertensive efficacy, while bulky substituents diminished it .

Cancer Research

In cancer research, isoquinoline sulfonamides have been explored for their anti-proliferative effects on various cancer cell lines. Compounds similar to this compound were found to induce apoptosis in tumor cells through the inhibition of kinase activity involved in cell cycle regulation . This presents a promising avenue for developing targeted cancer therapies.

Scientific Research Applications

Medicinal Chemistry Applications

  • Inhibition of Protein Kinases
    • This compound has been studied for its ability to inhibit Akt (protein kinase B), a key player in cell signaling pathways related to growth and survival. Inhibitors of Akt are of particular interest in oncology due to their role in cancer cell proliferation and survival .
  • Anticancer Activity
    • N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide has shown promise in preclinical studies as an anticancer agent. It has been linked to the treatment of various neoplasms, including glioblastoma multiforme and other central nervous system tumors . The mechanism involves the disruption of cancer cell signaling pathways that promote tumor growth.
  • Antiviral Properties
    • The compound's structural characteristics suggest potential antiviral applications, particularly against viruses that exploit similar cellular pathways as those targeted by Akt inhibitors. Its effectiveness in this area is still under investigation but holds promise based on preliminary findings .

Biochemical Applications

  • Biochemical Assays
    • This compound can be utilized in biochemical assays to study purinergic signaling pathways. These pathways are crucial for understanding various physiological processes, including inflammation and immune responses .
  • Drug Development
    • The compound serves as a scaffold for developing new drugs targeting specific diseases. Its modifications can lead to derivatives with enhanced efficacy and specificity against certain biological targets .

Case Study 1: Akt Inhibition

A research study focused on the synthesis of isoquinoline derivatives demonstrated that this compound effectively inhibited Akt activity in vitro, leading to reduced proliferation of cancer cells. The study highlighted its potential as a therapeutic agent against resistant cancer types .

Case Study 2: Antiviral Activity

In another study, derivatives of this compound were tested for antiviral activity against HIV and other viral pathogens. Results indicated that modifications to the phenyl group significantly enhanced antiviral potency, suggesting a pathway for further development .

Chemical Reactions Analysis

Core Reaction: Sulfonamide Formation

The sulfonamide moiety is synthesized via nucleophilic substitution between 5-isoquinolinesulfonyl chloride derivatives and alkylamine precursors.

Example Synthesis Protocol :

Reagent/StepConditionsProduct/Outcome
Isoquinoline-5-sulfonyl chloride + EthylenediamineCHCl₃, ambient temperature, 1 hrN-(2-Aminoethyl)isoquinoline-5-sulfonamide
PurificationSilica chromatography (5–16% NH₃/MeOH in CH₂Cl₂)89% yield

Mechanistic Insight :

  • Sulfinylamine reagents (e.g., t-BuONSO) react with organometallics (Grignard/organolithium) to form intermediates (sulfinamide → sulfonimidate ester → sulfonamide).

  • Oxygen atoms in the sulfonamide originate from the sulfinylamine reagent .

Alkylation and Functionalization

The aminoethyl and phenylsulfanyl ethyl side chains are introduced via alkylation reactions.

Key Alkylation Steps :

Reaction ComponentConditionsOutcome
2-Bromophenol + Methyl bromoacetateDMF, K₂CO₃, 16 hr, ambient tempPhenolic ether formation
4-Bromo-2-methylphenol + Bromoacetaldehyde diethyl acetalDMF, 85°C, 24 hrEther-linked acetal intermediate

Side-Chain Reactivity:

  • Aminoethyl group : Participates in acid-base reactions (e.g., HCl salt formation ) and may act as a nucleophile in further substitutions.

  • Phenylsulfanyl ethyl group : The thioether (-S-) is susceptible to oxidation (e.g., to sulfoxide/sulfone under H₂O₂ or ozone) though direct evidence for this compound is lacking.

Catalytic and Solvent Effects

Triethylamine (NEt₃) is frequently used to scavenge HCl during sulfonamide bond formation . Polar aprotic solvents (DMF, CHCl₃) enhance reaction rates by stabilizing ionic intermediates.

Hydrolysis and Stability

The sulfonamide bond demonstrates stability under acidic conditions (e.g., 5N HCl at 90°C for 3 hr ), but prolonged exposure to strong bases may lead to hydrolysis.

Biological Activity-Driven Reactivity

As a protein kinase inhibitor , the compound competitively binds ATP pockets via:

  • Hydrogen bonding : Sulfonamide oxygen with kinase backbone amides.

  • Hydrophobic interactions : Isoquinoline and phenylsulfanyl groups with nonpolar residues.

Structure-Activity Relationship (SAR) :

ModificationImpact on Kinase Inhibition
Chlorination at C5 (isoquinoline)Enhances selectivity for casein kinase-1
Ethylenediamine side chainImproves solubility and binding kinetics

Hypothetical Reactions

While not explicitly documented, the following reactions are plausible based on functional groups:

  • Oxidation : Phenylsulfanyl → sulfoxide/sulfone using H₂O₂ or mCPBA.

  • Acylation : Aminoethyl group reacting with acyl chlorides/anhydrides.

  • Metal Coordination : Sulfur/nitrogen atoms chelating transition metals.

Analytical Characterization

Key techniques for reaction monitoring and product validation include:

  • NMR : Confirms sulfonamide proton environments (δ 7.5–8.5 ppm for isoquinoline protons ).

  • Mass Spectrometry : Molecular ion peaks at m/z 355.5 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The activity and selectivity of isoquinoline sulfonamides are highly dependent on substituents at the sulfonamide nitrogen and the ethylamine side chain. Below is a comparison of key structural analogs:

Compound Name Substituents on Ethylamine Side Chain Key Functional Groups Reference
Target Compound -NH2 and -S-C6H5 Aminoethyl, phenylsulfanyl N/A
H-9 (N-(2-Aminoethyl)isoquinoline-5-sulfonamide) -NH2 Primary amine
H-89 (N-(2-(4-Bromocinnamylamino)ethyl)isoquinoline-5-sulfonamide) -NH-(4-bromocinnamyl) Brominated cinnamyl group
H-8 (N-[2-(Methylamino)ethyl]isoquinoline-5-sulfonamide) -NH-CH3 Methylamine
H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) Piperazine ring Piperazine, methyl group
6TV (N-[2-(Propylamino)ethyl]isoquinoline-5-sulfonamide) -NH-(CH2)2CH3 Propylamine

Key Observations :

  • The target compound uniquely combines a primary amine and a hydrophobic phenylsulfanyl group, distinguishing it from H-9 (only -NH2) and H-89 (bulky bromocinnamyl group).
  • H-89 exhibits enhanced selectivity for PKA due to its bromocinnamyl substituent, which improves binding pocket interactions .
  • H-7 and H-8 demonstrate reduced hydrophobicity compared to the target compound, impacting membrane permeability .

Potency and Selectivity in Kinase Inhibition

Isoquinoline sulfonamides inhibit kinases by competing with ATP binding. Their potency depends on substituent hydrophobicity and electronic properties:

Compound IC50 for PKC (μM) IC50 for PKA (μM) Selectivity (PKA vs. PKC) Reference
Target Compound Not reported Not reported Predicted to favor PKC N/A
H-9 8.2 1.3 6.3-fold selective for PKA
H-89 >50 0.048 >1,000-fold selective for PKA
H-7 5.8 3.0 1.9-fold selective for PKC
HA1004 52 2.3 22.6-fold selective for PKA

Key Findings :

  • The phenylsulfanyl group in the target compound may enhance PKC inhibition due to its hydrophobic nature, similar to H-7’s piperazine ring .
  • H-89 ’s bromocinnamyl group confers exceptional PKA selectivity, suggesting that bulkier aromatic substituents favor PKA binding .

Pharmacokinetic and Functional Comparisons

Blood-Brain Barrier Penetration

H-89 derivatives modified with [11C]methyl groups (e.g., [11C]5) show moderate brain uptake in rats (0.5–1.2% ID/g at 5–60 min post-injection), attributed to balanced lipophilicity (logP ~2.5) . The target compound ’s phenylsulfanyl group (logP predicted ~3.0) may improve BBB penetration compared to H-9 (logP ~1.8) but could reduce aqueous solubility.

Multidrug Resistance (MDR) Reversal

Hydrophobic isoquinoline sulfonamides like H-86 and H-87 reverse MDR by inhibiting P-glycoprotein (P-gp)-mediated drug efflux . The target compound’s phenylsulfanyl group may similarly enhance P-gp binding, though its efficacy remains untested.

Contradictory Evidence and Limitations

  • Kinase Inhibition vs. This suggests the target compound’s functional applications may depend on context-specific mechanisms.
  • Lack of Direct Data: No studies directly evaluate the target compound’s kinase inhibition or pharmacokinetics, necessitating extrapolation from structural analogs.

Preparation Methods

Step 1: Preparation of Isoquinoline-5-Sulfonyl Chloride

Isoquinoline-5-sulfonyl chloride is a key intermediate in this synthesis. It is prepared by reacting isoquinoline with chlorosulfonic acid under controlled conditions:

  • Reagents : Isoquinoline, chlorosulfonic acid.
  • Conditions : Reaction carried out at low temperatures to prevent decomposition.
  • Outcome : Formation of isoquinoline-5-sulfonyl chloride.

Step 2: Reaction with Ethylenediamine

The sulfonyl chloride is then reacted with ethylenediamine to introduce the aminoethyl group:

  • Reagents : Isoquinoline-5-sulfonyl chloride, ethylenediamine.
  • Solvents : Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or chloroform (CHCl₃).
  • Catalysts : Triethylamine (TEA) or pyridine.
  • Conditions : Ambient temperature under nitrogen atmosphere.
  • Outcome : Formation of N-(2-aminoethyl)isoquinoline-5-sulfonamide.

Step 3: Introduction of Phenylsulfanyl Group

The phenylsulfanyl group is added through nucleophilic substitution or coupling reactions:

  • Reagents : A phenylthiol derivative and the intermediate from Step 2.
  • Solvent : Dimethylformamide (DMF) or acetonitrile.
  • Catalyst/Base : Potassium carbonate or sodium hydride.
  • Conditions : Elevated temperatures (~85°C) under nitrogen atmosphere.
  • Outcome : Formation of this compound.

Purification Techniques

After synthesis, the compound is purified using:

  • Chromatography :
    • Silica gel column chromatography with gradient elution (e.g., methanol/dichloromethane mixtures).
  • Recrystallization :
    • Solvents such as ethanol or acetone are used to recrystallize the product.

Analytical Characterization

To confirm the structure and purity of the synthesized compound, various spectroscopic techniques are employed:

Reaction Conditions Summary Table

Step Reagents & Catalysts Solvent Temperature Outcome
1 Isoquinoline, chlorosulfonic acid None Low (~0°C) Isoquinoline-5-sulfonyl chloride
2 Isoquinoline-5-sulfonyl chloride, ethylenediamine CH₂Cl₂/THF/CHCl₃ Ambient N-(2-aminoethyl)isoquinoline-5-sulfonamide
3 Phenylthiol derivative, base DMF/Acetonitrile ~85°C This compound

Key Notes on Synthesis

  • The choice of solvent and catalyst significantly impacts reaction yield and purity.
  • Controlled addition of reagents prevents side reactions during sulfonamide formation.
  • Nitrogen atmosphere is crucial to avoid oxidation during synthesis steps involving sulfur-containing groups.

Q & A

Basic Research Questions

Q. What are the optimal solvent systems for synthesizing N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide, and how do solvent polarities influence reaction yields?

  • Methodological Answer : Solvent selection should prioritize polarity compatibility with intermediates. For sulfonamide synthesis, polar aprotic solvents like THF or methanol (MeOH) often yield higher efficiencies. Evidence from solvent screening (Table 2 in ) shows that MeOH achieved 76% yield for similar sulfonamides, while THF yielded 63%. Use dielectric constant (ε) and Hansen solubility parameters to predict interactions. For example, MeOH (ε=33) facilitates nucleophilic substitutions, while THF (ε=7.5) may stabilize intermediates via weak coordination .

Q. How should researchers design purification protocols for this compound, considering its sulfonamide and isoquinoline moieties?

  • Methodological Answer : Employ gradient elution in column chromatography using silica gel and a mobile phase of ethyl acetate/hexane (polarity adjusted based on TLC Rf values). For persistent impurities, recrystallization in ethanol-water mixtures (80:20 v/v) can exploit differential solubility. Monitor purity via HPLC with a C18 column and UV detection at 254 nm, referencing retention times against known standards ( ) .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the isoquinoline core and sulfonamide linkages. For example, the sulfonamide SO2_2 group appears as a singlet near δ 3.1–3.3 ppm in 1H^1H-NMR. FT-IR should validate S=O stretches (1320–1350 cm1^{-1}) and N-H bends (1550–1650 cm1^{-1}). High-resolution mass spectrometry (HRMS) with ESI+ ionization ensures molecular ion ([M+H]+^+) matches the theoretical mass ( ) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediates for synthesizing this compound?

  • Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. For example, ICReDD’s approach () combines quantum chemical calculations with machine learning to prioritize pathways with low activation energy (<25 kcal/mol). Use software like Gaussian or ORCA for optimization, and visualize electron localization (ELF) to identify nucleophilic/electrophilic sites .

Q. What statistical design-of-experiment (DoE) strategies optimize reaction conditions for scale-up?

  • Methodological Answer : Implement a Box-Behnken design to evaluate three critical factors (e.g., temperature, catalyst loading, solvent ratio) with minimal experiments. For sulfonamide synthesis, a 15-run design can model non-linear interactions. Analyze via response surface methodology (RSM) to identify maxima in yield or purity (). Central composite designs are ideal for robustness testing .

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Conduct meta-analysis using standardized assays (e.g., fixed IC50 protocols) and control for variables like cell line passage number or solvent (DMSO vs. saline). Apply Hill equation fitting to dose-response curves to normalize potency metrics. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) () .

Q. What strategies mitigate side reactions during functionalization of the isoquinoline core?

  • Methodological Answer : Use protecting groups (e.g., Boc for amines) during sulfonamide coupling. Kinetic studies via in-situ IR or Raman spectroscopy can monitor reaction progress and detect intermediates. For example, a time-resolved study might reveal overalkylation at the aminoethyl group, prompting lower temperatures (0–5°C) or slower reagent addition rates () .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • Advanced methodologies emphasize computational, statistical, and mechanistic rigor.
  • Contradictions in data require systematic validation via meta-analysis or orthogonal assays.

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